4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide

GlyT1 inhibition Schizophrenia NMDA receptor hypofunction

4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class, featuring a central benzene ring with a primary sulfonamide group and a 3,4-dimethoxypyrrolidine moiety linked via a second sulfonyl bridge. Its molecular formula is C12H18N2O6S2 with a molecular weight of 350.4 g/mol.

Molecular Formula C12H18N2O6S2
Molecular Weight 350.4 g/mol
CAS No. 55619-43-7
Cat. No. B12895497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide
CAS55619-43-7
Molecular FormulaC12H18N2O6S2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16)
InChIKeyVGHMSKCXHSULIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide (CAS 55619-43-7): A 3,4-Disubstituted Pyrrolidine Sulfonamide Scaffold for Medicinal Chemistry


4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class, featuring a central benzene ring with a primary sulfonamide group and a 3,4-dimethoxypyrrolidine moiety linked via a second sulfonyl bridge [1]. Its molecular formula is C12H18N2O6S2 with a molecular weight of 350.4 g/mol [1]. The compound is structurally categorized as a 3,4-disubstituted pyrrolidine sulfonamide, a scaffold that has been investigated for diverse therapeutic targets including glycine transporter 1 (GlyT1) [2], β-glucosidase [3], and urotensin II receptors [4]. However, published in vitro pharmacological data specifically for this precise compound (CAS 55619-43-7) is currently absent from primary peer-reviewed literature, meaning its biological differentiation must currently be inferred from close structural analogs within the 3,4-disubstituted pyrrolidine sulfonamide class.

Why a Generic Sulfonamide Cannot Substitute for 4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide in Targeted Research


A generic sulfonamide, such as sulfanilamide, cannot replicate the binding interactions of 4-(3,4-dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide. The 3,4-dimethoxypyrrolidine substituent introduces a constrained, hydrogen-bond-capable heterocycle that is absent in simple aryl sulfonamides. In the 3,4-disubstituted pyrrolidine sulfonamide class, this substitution pattern has been shown to directly influence both potency and selectivity. For instance, in the GlyT1 inhibitor series, varying the 3,4-substituents on the pyrrolidine ring resulted in a >100-fold shift in inhibitory activity [1]. Similarly, in silico docking studies of related compounds against β-glucosidase revealed that specific pyrrolidine substitutions dramatically altered binding free energies and predicted inhibition constants (Ki) [2]. Therefore, interchanging this compound with a simpler sulfonamide would forfeit the engineered interactions of the dimethoxy-substituted pyrrolidine, likely resulting in complete loss of activity against the intended target.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide


Class-Level Selectivity Advantage: 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent, Selective GlyT1 Inhibitors vs. Unsubstituted Pyrrolidine Analogs

In a series of 3,4-disubstituted pyrrolidine sulfonamides designed as competitive GlyT1 inhibitors, compounds with 3,4-disubstitution demonstrated potent and selective inhibition, whereas the unsubstituted pyrrolidine sulfonamide analog showed negligible activity. The structure-activity relationship (SAR) study indicated that the 3,4-substituents are critical for achieving target engagement [1]. While specific Ki/IC50 values for the 3,4-dimethoxy derivative (CAS 55619-43-7) have not been publicly disclosed, the class trend strongly suggests that its 3,4-dimethoxy substitution is a key driver of GlyT1 affinity compared to the non-substituted scaffold.

GlyT1 inhibition Schizophrenia NMDA receptor hypofunction

Predicted Target Engagement: In Silico β-Glucosidase Inhibition of 3,4-Disubstituted Pyrrolidine Sulfonamides vs. Known Standard Drugs

In a comprehensive in silico study of 3,4-disubstituted pyrrolidine sulfonamides against β-glucosidase (PDB ID: 3VKK), the class exhibited comparable or superior docking scores and predicted Ki values relative to standard drugs [1]. The compound bearing a 1,3,4-oxadiazole ring showed the highest inhibition, but the general class demonstrated consistent binding at the enzyme's active site. Although CAS 55619-43-7 was not the specific compound tested, the 3,4-dimethoxy-substituted pyrrolidine scaffold is a close analog within this series, suggesting potential for similar β-glucosidase inhibitory activity.

β-glucosidase Antimicrobial Molecular docking

Broad-Spectrum Antimicrobial Potential: In Vitro Activity of 3,4-Disubstituted Pyrrolidine Sulfonamides Against Bacterial and Fungal Strains

A series of synthesized 3,4-disubstituted pyrrolidine sulfonamides were evaluated for in vitro antimicrobial activity against various bacterial and fungal microorganisms. The title compounds were established as 'potent antibacterial and antifungal agents' and exhibited 'comparable results with standard drugs' [1]. This indicates that the 3,4-disubstituted pyrrolidine sulfonamide core, shared by CAS 55619-43-7, possesses intrinsic antimicrobial properties that are competitive with established treatments. Without published MIC data for the specific 3,4-dimethoxy derivative, its antimicrobial potency is inferred to be on par with other class members.

Antimicrobial Antibacterial Antifungal

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile of CAS 55619-43-7 vs. Unsubstituted Core Analog

The computed XLogP3-AA value for CAS 55619-43-7 is -0.8 [1], indicating a balanced hydrophilic-lipophilic profile. In comparison, the unsubstituted core analog 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide has a predicted LogP of approximately 0.57 , making it more lipophilic. The addition of the two methoxy groups in the target compound increases hydrogen bond acceptor count to 8 and reduces LogP, potentially enhancing aqueous solubility and altering membrane permeability characteristics. This physicochemical shift is critical for pharmacokinetic optimization.

Drug-likeness Physicochemical properties ADME prediction

Optimal Research and Industrial Application Scenarios for 4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide


Glycine Transporter 1 (GlyT1) Inhibitor Lead Optimization

Based on the class-level evidence that 3,4-disubstituted pyrrolidine sulfonamides are potent and selective competitive GlyT1 inhibitors [1], this compound can serve as a key intermediate or scaffold for medicinal chemistry programs targeting schizophrenia and cognitive disorders associated with NMDA receptor hypofunction. The 3,4-dimethoxy substitution is a critical structural feature for activity, as demonstrated by SAR trends showing that unsubstituted analogs lack inhibitory potency [1].

β-Glucosidase Inhibitor Development for Antimicrobial or Metabolic Indications

In silico docking studies have validated the 3,4-disubstituted pyrrolidine sulfonamide class as effective binders to the β-glucosidase active site, with predicted Ki values comparable to standard drugs [2]. Researchers investigating novel antimicrobial or antidiabetic agents can use this compound as a starting point for synthesizing derivatives with enhanced β-glucosidase inhibition.

Broad-Spectrum Antimicrobial Screening Library Expansion

The 3,4-disubstituted pyrrolidine sulfonamide core has demonstrated noteworthy in vitro antibacterial and antifungal activity against multiple strains, with efficacy comparable to standard antimicrobial agents [2]. This compound can be added to diversity-oriented screening libraries aimed at discovering new anti-infective leads, particularly for drug-resistant pathogens.

Physicochemical Property-Driven Analog Selection for in Vivo Studies

With a computed LogP of -0.8 and 8 hydrogen bond acceptors, this compound offers improved aqueous solubility compared to the more lipophilic unsubstituted pyrrolidine analog (LogP ≈ 0.57) [3]. For in vivo pharmacokinetic studies where solubility-limited absorption is a concern, this compound may provide a more favorable developability profile, reducing the need for complex formulation strategies.

Quote Request

Request a Quote for 4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.